molecular formula C10H14<br>C10H14<br>CH3C6H4CH(CH3)2 B7799751 P-Cymene CAS No. 4939-75-7

P-Cymene

Cat. No.: B7799751
CAS No.: 4939-75-7
M. Wt: 134.22 g/mol
InChI Key: HFPZCAJZSCWRBC-UHFFFAOYSA-N
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Description

P-Cymene: is a naturally occurring aromatic organic compound classified as an alkylbenzene related to monocyclic monoterpenes. Its structure consists of a benzene ring para-substituted with a methyl group and an isopropyl group. This compound is insoluble in water but miscible with organic solvents . It is commonly found in essential oils, such as those from cumin and thyme, and is also produced during the sulfite pulping process from wood terpenes .

Mechanism of Action

Target of Action

P-Cymene, a naturally occurring aromatic organic compound, primarily targets the membranes of microorganisms . It acts as a substitutional impurity in the membrane, causing membrane expansion and affecting the membrane potential of intact cells . It has been found to have a high affinity for membranes .

Mode of Action

This compound interacts with its targets, primarily the membranes of microorganisms, causing perturbations. This interaction results in membrane expansion and changes in the membrane potential of the cells . It has also been found to suppress the expression of autophagy-related proteins and mRNA, including PI3K, AKT, and mTOR .

Biochemical Pathways

This compound is produced through the integration of biosynthesis and heterogeneous catalysis . On the biological side, limonene and 1,8-cineole are produced through the mevalonate pathway . These compounds are then converted to this compound using hydrogenation/dehydrogenation metals on supports with acid sites .

Pharmacokinetics

It is known that the compound’s action can be influenced by pharmacokinetic variations .

Result of Action

This compound has a range of biological activities, including antioxidant, anti-inflammatory, anxiolytic, anticancer, and antimicrobial effects . It has been found to exert an inhibitory effect on the proliferation of certain cell lines . Additionally, this compound has been observed to induce diverse membrane and transport proteins, including the this compound transporter CymD .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound through the integration of biological and chemical conversion involves the holistic conversion of glucose to this compound through two different routes . The choice of route can be influenced by factors such as the toxicity of the compounds toward the producing microorganisms .

Biochemical Analysis

Biochemical Properties

P-Cymene has been found to have diverse biological activities, including antimicrobial, anticancer, antioxidant, anti-inflammatory, antinociceptive, and anxiolytic properties . It inhibits the growth of certain bacteria such as S. typhimurium, E. coli, L. monocytogenes, S. epidermidis .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to regulate TNF-α, IL-1β, and IL-6 production in LPS-stimulated RAW 264.7 cells . Furthermore, the levels of relative mRNAs were also found to be downregulated . In in vivo trail, this compound markedly suppressed the production of TNF-α and IL-1β and increased IL-10 secretion .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit LPS-induced activation of extracellular signal receptor-activated kinase 1/2, p38, c-Jun N-terminal kinase, and IκBα . These results suggest that this compound may have a potential anti-inflammatory action on cytokine production by blocking NF-κB and MAPK signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce diverse changes in proteome compared to glucose-grown cells . An increase of the molecular chaperones DnaK, GroEL and ClpB, the organic hydroperoxide resistance protein Ohr, the alkyl hydroperoxide reductase AhpC and the copper oxidase CopA during growth on this compound strongly suggests that the exposure to this compound constitutes a stress condition for strain LB400 .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. It has been shown to have anti-inflammatory properties through regulation of the balance between proinflammatory factors and anti-inflammatory factors .

Metabolic Pathways

This compound is transformed into p-cumate by the this compound peripheral pathway that involves three metabolic steps catalyzed by a two-component monooxygenase, an alcohol dehydrogenase, and an aldehyde dehydrogenase .

Transport and Distribution

Electron microscopy showed that this compound-grown cells exhibited fuzzy outer and inner membranes and an increased periplasm . This compound induced diverse membrane and transport proteins including the this compound transporter CymD .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Biosynthesis and Chemical Catalysis Integration: P-Cymene can be produced through the integration of biosynthesis and heterogeneous catalysis.

    Dehydroisomerisation: Another method involves the dehydroisomerisation of α-pinene and limonene over silica-supported zinc oxide in the gas phase.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Hydrogenation: Catalysts such as palladium on carbon or nickel are used under hydrogen gas.

    Substitution: Reagents like ruthenium trichloride are used to form metal complexes.

Major Products:

Properties

IUPAC Name

1-methyl-4-propan-2-ylbenzene
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InChI

InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4-8H,1-3H3
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InChI Key

HFPZCAJZSCWRBC-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C(C)C
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Molecular Formula

C10H14, Array
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DSSTOX Substance ID

DTXSID3026645
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Molecular Weight

134.22 g/mol
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Physical Description

P-cymene is a colorless liquid with a mild pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a mild pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow mobile liquid; citrusy aroma reminiscent of lemon
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Boiling Point

351 °F at 760 mmHg (USCG, 1999), 177.10 °C, 176.00 to 178.00 °C. @ 760.00 mm Hg, 177 °C
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Flash Point

117 °F (USCG, 1999), 117 °F (closed cup), 117 °F (open cup), 47 °C c.c.
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Solubility

In water, 23.4 mg/L at 25 °C, Miscible with ethanol, acetone, benzene, carbon tetrachloride and petroleum ether, 0.0234 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.002, Insoluble in water; soluble in oils, Soluble (in ethanol)
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Density

0.857 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8573 g/cu cm at 20 °C, Relative density (water = 1): 0.85, 0.853-0.855
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Vapor Density

4.62 (Air = 1), Relative vapor density (air = 1): 4.62
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Vapor Pressure

1.46 [mmHg], 1.50 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 200
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Mechanism of Action

The objective of this study was to test the hypothesis that p-cymene can attenuate acute lung injury induced by lipopolysaccharide (LPS) in vivo. In the mouse model of LPS-induced acute lung injury, intraperitoneal preconditioning with p-cymene resulted in a significant reduction of pro-inflammatory cytokines (TNF-alpha, IL-1beta and IL-6), lung water gain, inflammatory cell infiltration, lung tissue myeloperoxidase activity. In addition, p-cymene blocked the phosphorylation of IkBalpha protein and mitogen-activated protein kinases (MAPK) signaling pathway activation. Histopathologic examination of lung tissue indicated that p-cymene treatment markedly decreased focal thickening, congestion, pulmonary edema, and inflammatory cells infiltration. The results showed that p-cymene had a protective effect on LPS-induced ALI in mice., The present study was designed to investigate the effects of p-cymene on lipopolysaccharide (LPS)-induced inflammatory cytokine production both in vitro and in vivo. The production of tumor necrosis factor-a (TNF-a), interleukin-1beta (IL-1beta), interleukin-6 (IL-6), and interleukin-10 (IL-10) in LPS-stimulated RAW 264.7 cells and C57BL/6 mice was evaluated by sandwich ELISA. Meanwhile, the mRNA levels of cytokine genes were examined in vitro by semiquantitative RT-PCR. In a further study, we analyzed the activation of nuclear factor-kB (NF-kB) and mitogen-activated protein kinase (MAPK) signaling pathways by western blotting. We found that p-cymene significantly regulated TNF-alpha, IL-1beta, and IL-6 production in LPS-stimulated RAW 264.7 cells. Furthermore, the levels of relative mRNAs were also found to be downregulated. In in vivo trail, p-cymene markedly suppressed the production of TNF-a and IL-1beta and increased IL-10 secretion. We also found that p-cymene inhibited LPS-induced activation of extracellular signal receptor-activated kinase 1/2, p38, c-Jun N-terminal kinase, and IkBalpha. These results suggest that p-cymene may have a potential anti-inflammatory action on cytokine production by blocking NF-kB and MAPK signaling pathways.
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Color/Form

Colorless transparent liquid

CAS No.

99-87-6, 4939-75-7
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-Cymene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-CYMENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-90.2 °F (USCG, 1999), -68.9 °C, -68 °C
Record name P-CYMENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3065
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name P-CYMENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-Cymene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-CYMENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Solvent (500 g; 90% para-cymene/10% 2-ethylhexanol) and water (2000 g) was charged to a 5 L, 3-necked flask fitted with stirrer, thermometer and distillation head. The mixture was heated to reflux, and oil/water fractions were separated into oil and aqueous layers and the layers weighed to determine the oil:water ratio throughout the distillation. The oil composition was determined by gas/liquid chromatography analysis. Results in Table 4 show that the percent composition relative to the para-cymene and 2-ethylhexanol is substantially unchanged with nearly 95% of solvent recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2000 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To mixture of ethylenediamine (525 mmol, 31.6 g, 35.2 ml), anhydrous FeCl3 (0,964 mmol, 0.16 g) and sodium (145 mmol, 3.34 g) was heated to about 50° C. under N2. After sodium dissolution had started, as evidenced by hydrogen evolution and formation of a dark solution, α-limonene (742 mmol, 101 g, 120 ml), certified as derived from biomass (obtained from Sigma-Aldrich (St. Louis, Mo.), was added dropwise into the mixture and the mixture heated to 100° C. The mixture was heated at 100° C. for 8 h. The mixture was then cooled down and diluted with water (300 ml) and extracted two times with dichloro methane (DCM) (300 ml). The organic layers were dried over magnesium sulfate and concentrated using a rotary evaporator obtaining the crude para-cymene product. Yield: 99% (purity 99%)
Quantity
35.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
99%

Synthesis routes and methods III

Procedure details

Solvent (500 g; 90% para-cymene/10% 2-ethylhexanol) and water (2000 g) was charged to a 5L, 3-necked flask fitted with stirrer, thermometer and distillation head. The mixture was heated to reflux, and oil/water fractions were separated into oil and aqueous layers and the layers weighed to determine the oil:water ratio throughout the distillation. The oil composition was determined by gas/liquid chromatography analysis. Results in Table 4 show that the percent composition relative to the para-cymene and 2-ethylhexanol is substantially unchanged with nearly 95% of solvent recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2000 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

High density fuel candidates have been synthesized in up to 90% yield from β-pinene, a renewable strained bicyclic compound derived from wood and plant sources. These novel synthesis are based on heterogeneous acidic catalysts (also referred to as heteropolyacidic catalysts) including Montmorillonite-K10 and Nafion® NR-50 which promote selective isomerization and dimerization of pinenes under moderate conditions (100° C., atmospheric pressure). Montmorillonite clays have been used as catalysts for number of organic reactions and offer several advantages over classical acids. For example, the strong acidity, non-corrosive properties, mild reaction conditions, high yields, selectivity, low cost, and the ease of setting and working-up. The mesoporous Montmorillonite clays, which are dioctahedral phyllosilicates, are composed of hydrated sodium calcium aluminium magnesium silicate hydroxide (Na,Ca)0.33(Al,Mg)2(Si4O10)(OH)2.nH2O, with an octahedral layer (AlO6 units) sandwiched between two tetrahedral layers (SiO4 units). Potassium, iron, and other cations are common substitutes. These clays typically have a surface area of 220-270 m2/g. Montmorillonite-K10 is a strong Bronsted and Lewis acidic catalyst shown to be a highly active catalyst for dimerization but is also active in the ring opening of β-pinene followed by dehydrogenation to produce p-cymene. This limited the yield of dimer to about 75%. Nafion catalysis was capable of producing dimers in up to 90% yield but was less active than the acidic clay. Amberlyst-15, a common industrial catalyst had very poor activity and conversion even at 150° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Montmorillonite-K10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
[Compound]
Name
bicyclic compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Montmorillonite-K10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
pinenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
hydrated sodium calcium aluminium magnesium silicate hydroxide (Na,Ca)0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
33(Al,Mg)2(Si4O10)(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
P-Cymene
Reactant of Route 2
P-Cymene
Reactant of Route 3
P-Cymene
Reactant of Route 4
P-Cymene
Reactant of Route 5
P-Cymene
Reactant of Route 6
Reactant of Route 6
P-Cymene
Customer
Q & A

Q1: What is the molecular formula and weight of p-cymene?

A1: this compound has the molecular formula C10H14 and a molecular weight of 134.22 g/mol. []

Q2: How is this compound structurally characterized?

A2: this compound, also known as 4-isopropyltoluene, is an aromatic hydrocarbon characterized by a benzene ring substituted with a methyl group at position 1 and an isopropyl group at position 4. []

Q3: What spectroscopic data is available for this compound?

A3: this compound can be characterized using various spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). [, , ]

Q4: How does this compound interact with biological membranes?

A4: this compound interacts with biological membranes by embedding itself within the lipid bilayer, causing changes in membrane fluidity and permeability. This effect is influenced by the lipid composition of the membrane. []

Q5: Does this compound exhibit anti-tumor activity?

A5: Research indicates that this compound can inhibit tumor invasion and metastasis by decreasing the expression of Matrix Metalloproteinase 9 (MMP-9) and increasing the production of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) in human fibrosarcoma HT-1080 cells. []

Q6: What is the role of this compound in the anticonvulsant activity of Nigella sativa seeds?

A6: this compound, a component of Nigella sativa volatile oil, contributes to the seed's anticonvulsant effects. These effects are thought to be mediated by interactions with GABA receptors, specifically GABAA receptors, leading to increased GABAergic responses. []

Q7: Does this compound exhibit antimicrobial activity?

A7: Yes, this compound demonstrates antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. This activity is attributed to its ability to disrupt the lipid fraction of microbial cell membranes. [, ]

Q8: Are there any potential antioxidant effects of this compound?

A8: While carvacrol exhibits greater antioxidant activity, this compound, found in Origanum onites essential oil, also demonstrates some cellular antioxidant effects, albeit to a lesser extent. []

Q9: Can this compound act as a ligand in organometallic complexes?

A9: Yes, this compound is commonly used as a ligand in organometallic chemistry, particularly with ruthenium. It forms stable "piano-stool" complexes with ruthenium(II), which can be further functionalized for various catalytic applications. [, , , , , , ]

Q10: What are the applications of this compound-ruthenium complexes in organic synthesis?

A10: this compound-ruthenium complexes have been employed as catalysts in a variety of organic reactions, including:

  • C-H bond functionalization: These complexes facilitate the direct functionalization of C-H bonds in aromatic compounds, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. [, ]
  • Transfer hydrogenation: They catalyze the transfer of hydrogen atoms from a donor molecule to an acceptor molecule, offering a milder alternative to traditional hydrogenation reactions. []
  • Hydroboration: These complexes promote the addition of a boron-hydrogen bond (from a borane reagent) to an unsaturated bond, such as a carbon-carbon double or triple bond. []
  • Alkene Metathesis: They can catalyze the redistribution of fragments of alkenes (olefins) by the scission and regeneration of carbon-carbon double bonds. []

Q11: Can this compound be used as a green solvent?

A11: Yes, this compound is considered a green solvent due to its relatively low toxicity and its origin from renewable resources like citrus fruits and certain trees. [, ]

Q12: How is computational chemistry used to study this compound and its derivatives?

A12: Computational chemistry techniques, such as Density Functional Theory (DFT), can be employed to investigate various aspects of this compound:

  • Reaction mechanism: Understanding the reaction pathways and intermediates involved in reactions of this compound with other molecules. []
  • Structure-activity relationship (SAR): Predicting the biological activity and properties of this compound derivatives by correlating their structures to their calculated electronic and steric properties. [, ]
  • Environmental fate: Modeling the atmospheric degradation and fate of this compound released into the environment. []

Q13: What are the environmental concerns related to this compound?

A14: While considered a green solvent, the release of this compound into the environment raises concerns due to its potential for atmospheric oxidation. This oxidation can contribute to the formation of secondary organic aerosols, impacting air quality and climate. [, , ]

Q14: What is the atmospheric lifetime of this compound?

A15: The atmospheric lifetime of this compound is influenced by its reactions with atmospheric oxidants. Its reaction with chlorine atoms may be significant in the marine boundary layer and coastal urban areas, competing with hydroxyl radical reactions. []

Q15: What are the sources of this compound?

A15: this compound can be derived from both petrochemical and renewable sources:

  • Renewable sources: this compound is naturally found in essential oils extracted from plants like cumin, thyme, and eucalyptus. It can be obtained from these sources through distillation or extraction processes. [, , ]

Q16: What are the industrial applications of this compound?

A16: this compound has various industrial applications, including:

  • Solvent: It serves as a green solvent in various industrial processes, including paint and coating formulations, cleaning products, and polymer synthesis. [, ]
  • Chemical intermediate: It acts as a starting material for the synthesis of other industrially important chemicals, such as p-cresol, which is used in disinfectants, resins, and herbicides. []
  • Fragrance and flavoring agent: It is used in fragrances and flavorings due to its pleasant, citrusy odor. []

Q17: How is this compound produced from renewable resources?

A18: One promising method for producing this compound from renewable resources is through the catalytic dehydration and isomerization of perillyl alcohol, a naturally occurring terpene alcohol. This method offers a more sustainable alternative to traditional petrochemical synthesis. []

Q18: What analytical methods are used to characterize and quantify this compound?

A18: Several analytical techniques are employed to characterize and quantify this compound:

  • Gas Chromatography (GC): GC separates this compound from other components in a mixture based on their different affinities for a stationary phase. It is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for quantification and identification, respectively. [, ]
  • High-Performance Liquid Chromatography (HPLC): HPLC separates this compound based on its interactions with a stationary phase and a mobile phase. It can be coupled with various detectors, such as UV-Vis detectors or mass spectrometers. []
  • Infrared Spectroscopy (IR): IR spectroscopy identifies this compound based on its characteristic absorption of infrared radiation by specific functional groups within the molecule. It can also be used for quantitative analysis. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.